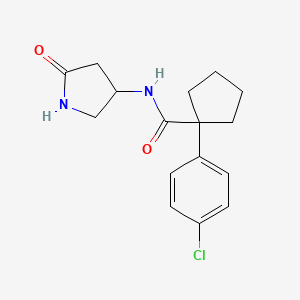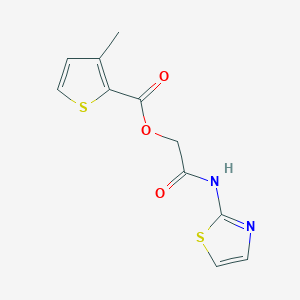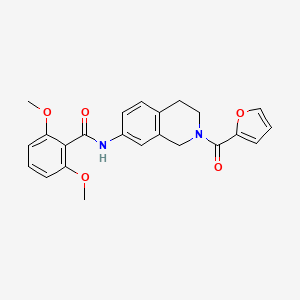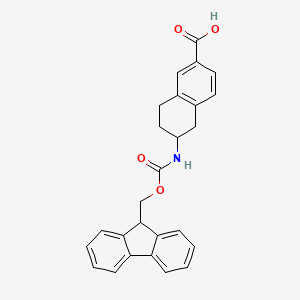
N-(3-acetylphenyl)-3-(3,4-dimethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-3-(3,4-dimethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C21H19N3O6 and its molecular weight is 409.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
- Research has explored the synthesis of related pyrimidinone and triazinone compounds, demonstrating their potential antimicrobial activities. These studies involve complex chemical reactions to synthesize new compounds and test their effectiveness against various microbes. This indicates a potential application of similar compounds in developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Anti-inflammatory and Analgesic Agents
- Another study focused on synthesizing novel compounds derived from visnaginone and khellinone, demonstrating their anti-inflammatory and analgesic properties. This suggests that related chemical compounds could be valuable in the development of new treatments for inflammation and pain management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Aromatic Polyamides and Polyimides
- The synthesis and characterization of new aromatic polyamides and polyimides containing specific chemical units have been explored for their enhanced thermal stability and excellent solubility. This research suggests applications in materials science, particularly in developing high-performance polymers with specific thermal and solubility properties (Choi & Jung, 2004).
Hyperbranched Aromatic Polyimides
- Studies on the preparation of hyperbranched aromatic polyimides via polyamic acid methyl ester precursors have shown these compounds' potential in creating materials with unique properties, such as solubility in common organic solvents and high molecular weight. This research area opens up possibilities for developing new polymeric materials (Yamanaka, Jikei, & Kakimoto, 2000).
Electrochromic Properties
- Novel aromatic polyamides with pendant groups have been synthesized and evaluated for their electrochromic properties. This indicates potential applications in developing electrochromic devices and materials that change color upon electrical stimulation, useful in various display technologies (Chang & Liou, 2008).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-acetylphenyl)-3-(3,4-dimethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide involves the condensation of 3-acetylbenzoic acid with 3,4-dimethoxybenzaldehyde to form the corresponding chalcone. The chalcone is then reacted with urea in the presence of a catalyst to form the desired pyrimidine derivative.", "Starting Materials": [ "3-acetylbenzoic acid", "3,4-dimethoxybenzaldehyde", "urea", "catalyst" ], "Reaction": [ "Step 1: Condensation of 3-acetylbenzoic acid with 3,4-dimethoxybenzaldehyde in the presence of a base to form the corresponding chalcone.", "Step 2: Reaction of the chalcone with urea in the presence of a catalyst, such as ammonium acetate or sodium acetate, to form the desired pyrimidine derivative.", "Step 3: Purification of the product by recrystallization or column chromatography." ] } | |
CAS-Nummer |
887884-83-5 |
Molekularformel |
C21H19N3O6 |
Molekulargewicht |
409.398 |
IUPAC-Name |
N-(3-acetylphenyl)-3-(3,4-dimethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C21H19N3O6/c1-12(25)13-5-4-6-14(9-13)23-19(26)16-11-22-21(28)24(20(16)27)15-7-8-17(29-2)18(10-15)30-3/h4-11H,1-3H3,(H,22,28)(H,23,26) |
InChI-Schlüssel |
BAJBLUOLGLLDPF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC(=C(C=C3)OC)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2549236.png)
![5-[(4-methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2549238.png)


![N-methyl-2-[(2-methyl-3-quinolinyl)oxy]-N-phenylacetamide](/img/structure/B2549243.png)
![(2,4-dimethylphenyl){6-fluoro-4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B2549244.png)
![3-{[(3-amino-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid](/img/structure/B2549246.png)


![3-(4-fluorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2549255.png)
